molecular formula C16H19NO6 B5094470 2-(2-Naphthalen-1-yloxyethylamino)ethanol;oxalic acid

2-(2-Naphthalen-1-yloxyethylamino)ethanol;oxalic acid

Cat. No.: B5094470
M. Wt: 321.32 g/mol
InChI Key: LGGWEHCEOKDIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthalen-1-yloxyethylamino)ethanol;oxalic acid is a compound that combines the properties of both 2-(2-Naphthalen-1-yloxyethylamino)ethanol and oxalic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the naphthalene ring and the ethanolamine moiety in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthalen-1-yloxyethylamino)ethanol typically involves the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthalen-1-yloxy)ethanol. This intermediate is then reacted with ethylenediamine to yield 2-(2-Naphthalen-1-yloxyethylamino)ethanol. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The addition of oxalic acid to the final product can be achieved through a simple acid-base reaction, where oxalic acid is dissolved in water and added to the ethanolamine derivative .

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthalen-1-yloxyethylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Thionyl chloride, pyridine, anhydrous conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Chlorides, other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Naphthalen-1-yloxyethylamino)ethanol involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The ethanolamine moiety can interact with enzymes and receptors, modulating their activity . The addition of oxalic acid can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Naphthalen-1-yloxyethylamino)ethanol is unique due to the presence of both the naphthalene ring and the ethanolamine moiety, which confer distinct chemical and biological properties. The addition of oxalic acid further enhances its solubility and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-naphthalen-1-yloxyethylamino)ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.C2H2O4/c16-10-8-15-9-11-17-14-7-3-5-12-4-1-2-6-13(12)14;3-1(4)2(5)6/h1-7,15-16H,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGWEHCEOKDIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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